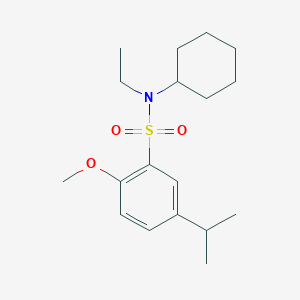![molecular formula C17H17NO B5702386 phenyl[4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B5702386.png)
phenyl[4-(1-pyrrolidinyl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl[4-(1-pyrrolidinyl)phenyl]methanone, also known as desmethylprodine or MPPP, is a synthetic opioid analgesic drug. It was first synthesized in the 1940s and was initially used as a pain reliever. However, due to its high abuse potential and severe side effects, it was banned in the United States in the 1980s.
Wirkmechanismus
Desmethylprodine acts on the opioid receptors in the brain and spinal cord, producing analgesic and sedative effects. It binds to the mu-opioid receptor with high affinity, which is responsible for its potent analgesic properties.
Biochemical and Physiological Effects:
Desmethylprodine produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It also has the potential to cause addiction, tolerance, and dependence.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using phenyl[4-(1-pyrrolidinyl)phenyl]methanone in lab experiments is that it has a well-defined mechanism of action and produces consistent results. However, its high abuse potential and severe side effects make it unsuitable for use in human studies.
Zukünftige Richtungen
There are several future directions for research on phenyl[4-(1-pyrrolidinyl)phenyl]methanone. One area of interest is the development of new pain medications that target the opioid receptor system without producing addiction and tolerance. Another direction is the study of the molecular mechanisms underlying opioid addiction and dependence, which could lead to the development of new treatments for opioid use disorder. Additionally, there is a need for more research on the long-term effects of opioid use on the brain and body, particularly in the context of chronic pain management.
Synthesemethoden
The synthesis of phenyl[4-(1-pyrrolidinyl)phenyl]methanone involves the reaction of 4-phenyl-4-piperidinone with paraformaldehyde and ammonium chloride in the presence of hydrochloric acid. The resulting product is then reduced with lithium aluminum hydride to obtain phenyl[4-(1-pyrrolidinyl)phenyl]methanonedine.
Wissenschaftliche Forschungsanwendungen
Phenyl[4-(1-pyrrolidinyl)phenyl]methanone has been used in scientific research to study the opioid receptor system and to develop new pain medications. It has also been used as a reference compound in forensic toxicology to identify and quantify opioids in biological samples.
Eigenschaften
IUPAC Name |
phenyl-(4-pyrrolidin-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17(14-6-2-1-3-7-14)15-8-10-16(11-9-15)18-12-4-5-13-18/h1-3,6-11H,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWHLHLUIBNZIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-(4-pyrrolidin-1-ylphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5702317.png)
![5-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5702328.png)

![4-({[2-(methylthio)phenyl]imino}methyl)-2-phenyl-1,3-oxazol-5-ol](/img/structure/B5702335.png)

![5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile](/img/structure/B5702350.png)


![3-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5702381.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5702396.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B5702405.png)
![ethyl 1-[4-methyl-6-(methylthio)-2-quinolinyl]-4-piperidinecarboxylate](/img/structure/B5702412.png)